molecular formula C15H19ClN2O3S B245437 1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE

1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE

Cat. No.: B245437
M. Wt: 342.8 g/mol
InChI Key: BCMSFQGWWCJCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a sulfonyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The initial step involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.

    Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with 2-isopropylimidazole under nucleophilic substitution conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding or π-π interactions, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
  • 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine

Uniqueness

1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19ClN2O3S

Molecular Weight

342.8 g/mol

IUPAC Name

1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-2-propan-2-ylimidazole

InChI

InChI=1S/C15H19ClN2O3S/c1-5-21-13-8-11(4)12(16)9-14(13)22(19,20)18-7-6-17-15(18)10(2)3/h6-10H,5H2,1-4H3

InChI Key

BCMSFQGWWCJCAO-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=CN=C2C(C)C

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=CN=C2C(C)C

Origin of Product

United States

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